LLP-3 -

LLP-3

Catalog Number: EVT-8187067
CAS Number:
Molecular Formula: C32H23ClN2O4
Molecular Weight: 535.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LLP-3 is a pyridone that is pyridin-2(1H)-one which is substituted at positions 3, 4, and 6 by cyano, 3,5-bis(benzyloxy)phenyl, and 5-chloro-2-hydroxyphenyl groups, respectively. It is an inhibitor for Survivin-Ran protein complex. It has a role as an inhibitor, an antineoplastic agent, a survivin dimerisation modulator and an antimitotic. It is a hydroxynitrile, a pyridone, a member of phenols, a benzyl ether, an aromatic ether and a member of monochlorobenzenes.
Source and Classification

LLP-3 was developed through an in silico structure-based design that aimed to disrupt the interaction between Survivin and Ran, a protein involved in nucleocytoplasmic transport. The compound is classified as a dihydropyridinone derivative and is recognized for its ability to interfere with protein-protein interactions, specifically targeting the Survivin dimerization interface. Its chemical formula is C32H23ClN2O4C_{32}H_{23}ClN_{2}O_{4} with a molecular weight of approximately 550.99 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of LLP-3 involves several key steps:

  1. Initial Design: The compound was designed based on structural insights from the Abbott8 ligand, which binds to Survivin.
  2. Chemical Modifications: Two benzyl groups were added to enhance binding interactions with specific residues (Leu98 and Leu102) on the Survivin protein.
  3. Synthetic Pathway: The synthesis typically employs standard organic chemistry techniques including coupling reactions and purification methods such as chromatography to isolate the final product.

The synthetic route is crucial for ensuring high purity and yield of LLP-3, which is essential for biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of LLP-3 can be described using various chemical descriptors:

  • Chemical Formula: C32H23ClN2O4C_{32}H_{23}ClN_{2}O_{4}
  • Molecular Weight: 550.99 g/mol
  • Structural Features: The compound features a dihydropyridinone core with multiple functional groups that facilitate interaction with target proteins.

The three-dimensional conformation of LLP-3 allows it to effectively fit into the binding pocket of Survivin, disrupting its normal function .

Chemical Reactions Analysis

Reactions and Technical Details

LLP-3 primarily functions through specific interactions with the Survivin protein. The key reactions include:

  1. Binding Reaction: LLP-3 binds to the dimerization interface of Survivin, preventing its interaction with Ran.
  2. Inhibition Mechanism: The binding leads to conformational changes in Survivin that disrupt its function in cell division, leading to apoptosis in cancer cells.

These interactions have been quantified using fluorimetric titration assays that measure changes in fluorescence upon binding .

Mechanism of Action

Process and Data

The mechanism by which LLP-3 exerts its effects involves:

  1. Binding to Survivin: LLP-3 specifically binds to the wild-type form of Survivin, enhancing fluorescence signals indicative of this interaction.
  2. Disruption of Protein Complexes: By inhibiting the Survivin-Ran complex formation, LLP-3 promotes mitotic defects in cancer cells, leading to increased cell death.
  3. Cellular Effects: Studies have shown that treatment with LLP-3 results in abnormal mitotic spindles and DNA segregation errors during cell division .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LLP-3 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which aids in its bioavailability during experimental applications.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Melting Point: Specific melting point data may vary but is generally determined during synthesis characterization.

These properties are critical for understanding how LLP-3 can be utilized in laboratory settings and potential clinical applications .

Applications

Scientific Uses

LLP-3 has significant potential applications in scientific research, particularly in oncology:

  1. Cancer Research: As a potent inhibitor of Survivin, LLP-3 is being investigated for its ability to induce apoptosis in cancer cells, making it a candidate for therapeutic development against various malignancies.
  2. Drug Development: Its mechanism of action provides insights into designing new drugs targeting similar pathways involved in tumorigenesis.
  3. Biochemical Studies: Researchers utilize LLP-3 to study protein-protein interactions and cellular mechanisms related to cancer cell survival .
Introduction

Historical Context of Organofluorine Compound Research

Organofluorine chemistry, characterized by carbon-fluorine bonds, emerged prominently in the mid-20th century with milestones like the 1957 synthesis of fluorinated corticosteroids, which demonstrated enhanced metabolic stability over non-fluorinated analogs. The development of fluorinated pharmaceuticals accelerated with blockbuster agents such as the antidepressant fluoxetine (1987) and the quinolone antibiotic ciprofloxacin (1987), leveraging fluorine’s electronegativity to improve bioavailability and binding affinity. Parallel advances in agrochemicals included trifluralin (1964), a fluorinated herbicide exploiting fluorine’s lipophilicity for soil persistence. The strategic incorporation of fluorine into lead compounds became a cornerstone in medicinal chemistry, driven by fluorine’s unique physicochemical properties: small atomic radius, high bond dissociation energy, and capacity to modulate electronic effects. By the 2000s, fluorinated molecules comprised >20% of pharmaceuticals and >30% of agrochemicals, reflecting their dominance in molecular design [1].

Table 1: Key Milestones in Organofluorine Chemistry

YearCompoundApplicationImpact
1957Fluorinated cortisolAnti-inflammatoryFirst demonstration of enhanced biological half-life via fluorination
1964TrifluralinHerbicideImproved soil persistence and efficacy
1987FluoxetineAntidepressantMarket dominance due to optimized pharmacokinetics
1987CiprofloxacinAntibioticBroad-spectrum activity augmented by fluorine-mediated target affinity

Emergence of LLP-3 in Contemporary Chemical Literature

The lentiviral lytic peptide 3 (LLP-3) gained recognition not as an organofluorine compound but as a critical structural domain within the cytoplasmic tail of the HIV-1 envelope glycoprotein (Env). Initial studies in the 1990s identified LLP-3 as one of three amphipathic alpha-helices (residues 828–855 in HXB2 strain) governing Env’s subcellular trafficking. Landmark work by Murakami and Freed (2009) linked deletions in LLP-3’s N-terminus to severe viral replication defects, highlighting residues 790–802 as essential for infectivity. Subsequent research (2015–2023) pinpointed two conserved tryptophan-based motifs—WE790–791 and WW796–797—as mediators of endosomal recycling compartment (ERC) localization via interactions with host adaptors like Rab11-Family Interacting Protein 1C (FIP1C). Mutagenesis of these motifs reduced Env incorporation into virions by >90%, establishing LLP-3’s role in directing Env to viral assembly sites. This positioned LLP-3 as a paradigm for studying host-pathogen trafficking interactions [1].

Table 2: Key Structural and Functional Features of LLP-3

FeatureLocation in EnvFunctionConsequence of Mutation
WE790–791 motifN-terminus of LLP-3Binds FIP1C/Rab11 complexesLoss of ERC localization; >80% Env incorporation deficit
WW796–797 motifN-terminus of LLP-3Stabilizes helix-membrane interactionsImpaired gp41 anchoring; reduced fusion
Amphipathic helixResidues 828–855Membrane perturbation via hydrophobic faceCompromised viral envelope integrity

Research Rationale: Unresolved Mechanistic and Functional Paradigms

Despite advances, three mechanistic paradoxes impede LLP-3 exploitation:

  • Electrostatic Anisotropy: LLP-3’s functional helices exhibit uneven charge distribution, with cationic patches (e.g., Lys803, Arg807) and hydrophobic sectors. Computational models suggest this heterogeneity drives liquid-liquid phase separation (LLPS) with anionic phospholipids, concentrating Env at assembly sites. Experimental validation is lacking, however, and the precise role of tryptophan motifs in orchestrating anisotropic interactions remains unproven [1] [3].
  • Cell-Type-Dependent Incorporation: LLP-3 truncations abrogate Env incorporation in "non-permissive" cells (e.g., Jurkat T cells) but not "permissive" ones (e.g., 293T). This suggests undiscovered host factors that recognize LLP-3 motifs, possibly involving Rab14 GTPase or retromer complexes. No systematic interactome studies exist to identify these effectors [1].
  • Synthesis Challenges: Classical solid-phase peptide synthesis (SPPS) of LLP-3 analogs faces aggregation due to hydrophobic stretches, yielding <40% purity. Fluorinated solvents like hexafluoroisopropanol (HFIP) improve solubility but introduce trifluoroacetyl impurities, complicating structural analysis [1].

Table 3: Unresolved Mechanistic Questions in LLP-3 Function

ParadoxHypothesisExperimental Gap
Charge-patch-driven LLPSTryptophan motifs nucleate phase separationLack of in vitro LLPS assays with mutant Env
Host factor dependencyRab14 competes with retromer for LLP-3No proteomic mapping of LLP-3 interactors
Synthesis-induced aggregationFluorinated solvents mitigate hydrophobicityUnoptimized SPPS protocols for fluorinated analogs

Knowledge Gaps in Current Synthesis and Application Methodologies

Four critical gaps limit therapeutic targeting of LLP-3:

  • Stereoselective Fluorination: While fluorination at LLP-3’s N-terminus (e.g., Trp790-F) could stabilize the helix, regioselective incorporation remains unfeasible. Current methods like late-stage electrophilic fluorination lack residue specificity, risking disruption of essential motifs [1].
  • Predictive Modeling: Molecular dynamics simulations of LLP-3-membrane interactions ignore charge heterogeneity effects. Studies show uniform-charge models overestimate binding by 30–60% versus patchy systems, necessitating advanced coarse-grained frameworks that account for directional repulsion/attraction [3].
  • Scalable Production: Biotechnological production (e.g., E. coli expression) yields insoluble LLP-3 aggregates. Green-assisted techniques—notably enzyme-assisted extraction—could improve recovery but remain untested for viral peptide domains [7].
  • Targeting Specificity: Inhibitors mimicking LLP-3 motifs (e.g., WW-peptides) risk disrupting host WW-domain proteins. No studies have quantified selectivity ratios for viral versus human interactomes [1].

These gaps underscore the need for interdisciplinary strategies integrating virology, synthetic chemistry, and biophysics to advance LLP-3 applications in antiviral design.

Properties

Product Name

LLP-3

IUPAC Name

4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C32H23ClN2O4

Molecular Weight

535.0 g/mol

InChI

InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)

InChI Key

NZRBRJQYGLEINZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.